3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Lipophilicity Physicochemical property Drug-likeness

3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS 1248823-75-7; C₁₀H₁₀FN₃S; MW 223.27 g/mol) is a dual-warhead heterocyclic aniline combining a 3-fluoro-2-methylphenyl pharmacophore with a 1,2,3-thiadiazol-4-ylmethyl moiety connected through a secondary amine bridge. Unlike the more common 1,3,4-thiadiazole isomer prevalent in commercial kinase inhibitors and antimicrobials, the 1,2,3-thiadiazole scaffold exhibits distinct electronic topology—adjacent N–S linkage yields a unique dipole moment and mesoionic character that governs both molecular recognition and physicochemical behavior.

Molecular Formula C10H10FN3S
Molecular Weight 223.27 g/mol
Cat. No. B13317439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Molecular FormulaC10H10FN3S
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)NCC2=CSN=N2
InChIInChI=1S/C10H10FN3S/c1-7-9(11)3-2-4-10(7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3
InChIKeyOXHCYEXOQWZNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Procurement-Grade Structural and Physicochemical Baseline


3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS 1248823-75-7; C₁₀H₁₀FN₃S; MW 223.27 g/mol) is a dual-warhead heterocyclic aniline combining a 3-fluoro-2-methylphenyl pharmacophore with a 1,2,3-thiadiazol-4-ylmethyl moiety connected through a secondary amine bridge . Unlike the more common 1,3,4-thiadiazole isomer prevalent in commercial kinase inhibitors and antimicrobials, the 1,2,3-thiadiazole scaffold exhibits distinct electronic topology—adjacent N–S linkage yields a unique dipole moment and mesoionic character that governs both molecular recognition and physicochemical behavior [1][2]. The simultaneous ortho-methyl and meta-fluoro substitution on the aniline ring creates a sterically and electronically defined vector set that is absent in unsubstituted or mono-substituted analogs, making this compound a non-interchangeable building block for structure–activity relationship (SAR) exploration and patent space diversification.

Why 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline Cannot Be Replaced by Common Analogs in Scientific Procurement


Generic substitution among N-(1,2,3-thiadiazol-4-ylmethyl)aniline analogs fails because the all-carbon aniline substituent pattern—simultaneous ortho-methyl (steric shield and conformational bias) and meta-fluoro (electron-withdrawing, metabolic blocking, logP modulation)—produces a property profile that cannot be reproduced by any single-point modification. The ortho-methyl group restricts rotation around the N–aryl bond, pre-organizing the conformer population for target binding, while the meta-fluorine depresses the aniline pKa by approximately 1.0–1.5 units relative to the parent aniline (pKa ~4.6 vs. ~5.2–6.0 for non-fluorinated analogs), altering protonation state at physiological pH and affecting both solubility and passive membrane permeability [1][2]. Furthermore, the 1,2,3-thiadiazole regioisomer presents a distinct hydrogen-bond acceptor pattern (N2 and N3 lone pairs) compared to the 1,3,4-thiadiazole scaffold, directly impacting kinase hinge-binding geometry and biological target selectivity [3]. Simple des-fluoro or des-methyl analogs, or isomer-switched thiadiazoles, cannot recapitulate this integrated profile, making procurement of the exact compound essential for reproducible SAR studies.

Quantitative Differentiation Evidence: 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline vs. Structural Analogs


LogP Modulation by Meta-Fluorine: Calculated Lipophilicity vs. Des-Fluoro Analog

Meta-fluorination on the aniline ring reduces calculated logP by approximately 0.3–0.5 units compared to the des-fluoro (2-methyl) analog, consistent with the established electron-withdrawing effect of aryl fluorine. For the target compound, ALogP is estimated at ~2.1, vs. ~2.5 for 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS 1157057-43-6). This shift places the target compound closer to the optimal CNS drug-likeness window (logP 2–3) while maintaining sufficient lipophilicity for membrane permeation [1].

Lipophilicity Physicochemical property Drug-likeness

Predicted Metabolic Stability Advantage: Blockade of Para-Hydroxylation by Meta-Fluorine

In aniline-containing compounds, the para-position relative to the amino group is a primary site of CYP450-mediated aromatic hydroxylation. The meta-fluoro substituent on 3-fluoro-2-methylaniline electronically deactivates the ring toward electrophilic oxidation and sterically shields the adjacent positions. Fluoroaniline metabolism studies demonstrate that meta-fluorination redirects metabolism away from ring hydroxylation toward less toxic pathways, reducing the formation of reactive quinone-imine metabolites compared to non-fluorinated anilines [1][2]. In contrast, the des-fluoro analog (2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline) retains an unsubstituted para-position susceptible to CYP-mediated oxidation, predicting higher intrinsic clearance.

Metabolic stability Cytochrome P450 Oxidative metabolism

Aniline pKa Depression: Altered Protonation State Relative to Non-Fluorinated Analogs

The electron-withdrawing meta-fluorine on the aniline ring depresses the conjugate acid pKa of the secondary amine by approximately 1.0–1.5 units relative to non-fluorinated N-alkylaniline analogs. For the target compound, the predicted pKa (amine conjugate acid) falls in the range of 4.2–4.8, compared to ~5.5–6.0 for 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline [1][2]. This means the target compound is predominantly neutral (free base) at intestinal pH (~6.8–7.4), potentially enhancing passive absorption, whereas the non-fluorinated analog exists partially in the protonated, less permeable form. The ortho-methyl group further imposes conformational restriction on the N-aryl bond (estimated rotational barrier increase of 2–4 kcal/mol), pre-organizing the bioactive conformation [3].

Basicity Amine pKa Drug absorption

1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Regioisomer: Differentiated Hydrogen-Bond Acceptor Topology

The 1,2,3-thiadiazole ring presents an N2–N3 adjacency with two juxtaposed hydrogen-bond acceptor lone pairs, creating a compressed bidentate acceptor motif (N···N distance ~2.2 Å) distinct from the N3–N4 separated pair in 1,3,4-thiadiazole (N···N distance ~2.8 Å). This geometric difference directly translates to altered kinase hinge-binding complementarity: 1,2,3-thiadiazole-containing compounds preferentially engage hinge regions with narrower donor–donor spacing, whereas 1,3,4-thiadiazole analogs suit wider-spaced hinge motifs [1][2]. In a comparative SAR study of substituted 1,2,3-thiadiazoles as nitrification inhibitors, methyl-substituted 1,2,3-thiadiazoles outperformed the commercial 1,2,4-triazole inhibitor DMP, whereas 1,3,4-thiadiazole analogs were inactive in the same assay, demonstrating regioisomer-dependent biological activity [3].

Heterocyclic scaffold Kinase hinge binder Regioisomer selectivity

Halogen-Substitution Vector Comparison: 3-Fluoro vs. 3-Chloro and 3-Bromo Analog Positioning for Halogen Bonding

The meta-fluorine substituent on the target compound occupies a distinct physicochemical space compared to the corresponding 3-chloro and 3-bromo analogs. Fluorine participates primarily in orthogonal multipolar interactions (C–F···C=O, C–F···H–N) rather than classical halogen bonding (σ-hole interactions), which are dominant for Cl and Br. The C–F bond dipole (≈1.4 D) is larger than C–Cl (≈1.5 D in magnitude but different vector) yet fluorine's low polarizability (α ≈ 0.56 ų vs. Cl α ≈ 2.2 ų, Br α ≈ 3.1 ų) means it acts as a weak H-bond acceptor rather than a halogen-bond donor [1][2]. For procurement decisions, replacing 3-F with 3-Cl or 3-Br (e.g., CAS 1156893-04-7, 4-bromo-3-methyl analog) fundamentally alters the non-covalent interaction profile with protein targets, potentially switching binding mode and selectivity without changing the gross molecular scaffold.

Halogen bonding Crystal engineering Target engagement

Procurement-Relevant Application Scenarios for 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline


Kinase Inhibitor Lead Optimization Requiring Ortho-Methyl Conformational Lock and Meta-Fluorine Metabolic Shielding

In kinase drug discovery programs where the 1,2,3-thiadiazole engages the hinge region (N2–N3 bidentate acceptor spacing ~2.2 Å), this compound serves as a key intermediate or fragment for elaboration. The ortho-methyl group pre-organizes the N-aryl torsion angle, reducing the entropic penalty of binding, while the meta-fluorine simultaneously blocks para-hydroxylation (predicted 2- to 5-fold reduction in CYP-mediated clearance) and depresses the aniline pKa to ~4.2–4.8, favoring neutral species at physiological pH for enhanced passive permeability [1]. This dual-substitution pattern is not available in any mono-substituted or regioisomeric analog, making procurement of the exact compound essential for SAR integrity.

Agrochemical Nitrification Inhibitor Discovery Leveraging 1,2,3-Thiadiazole Core Activity

Recent SAR data demonstrate that methyl-substituted 1,2,3-thiadiazoles can outperform the commercial nitrification inhibitor 3,4-dimethylpyrazole (DMP) in soil incubation assays, whereas the 1,3,4-thiadiazole regioisomers are inactive [2]. The target compound, bearing both a methyl group on the aniline and the active 1,2,3-thiadiazole core with a fluorine substituent for modulated lipophilicity and soil mobility, represents a privileged scaffold for agrochemical lead generation where shelf-stable, synthetically tractable starting materials with defined substitution are required.

FAAH/MGL Inhibitor Scaffold Diversification Using 1,2,3-Thiadiazol-4-yl Pharmacophore

The 1,2,3-thiadiazol-4-yl moiety has been validated as a potent heterocycle substituent in phenolic N-alkyl carbamate FAAH inhibitors, with compounds bearing this group achieving IC₅₀ values in the low-nanomolar range (0.74–3.9 nM) [3][4]. The aniline-linked variant (target compound) provides an alternative vector for inhibitor design, where the 3-fluoro-2-methyl substitution pattern can be exploited to tune the N-aryl carbamate or amide pharmacophore for selectivity between FAAH and MGL. The meta-fluorine additionally provides a ¹⁹F NMR handle for binding studies and metabolic tracing, a capability absent in non-fluorinated analogs [5].

Fragment-Based Drug Discovery (FBDD) Library Design with Quantifiable Property Gradients

For FBDD screening collections, this compound fills a specific property niche: MW 223.27 (Rule-of-3 compliant), ALogP ~2.1 (favorable for both solubility and target engagement), and a rigid, hydrogen-bond-capable 1,2,3-thiadiazole warhead with a fluorinated, conformationally biased aniline tail. This contrasts with the des-fluoro analog (ALogP higher by ~0.4 units) and the 3-chloro analog (different halogen-bonding character), allowing medicinal chemists to probe discrete property–activity relationships by selecting the appropriate analog from a curated compound library [6].

Quote Request

Request a Quote for 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.